molecular formula C11H14ClN3 B1379703 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1431963-73-3

4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride

Cat. No. B1379703
M. Wt: 223.7 g/mol
InChI Key: OSYMFYOPIXHRMO-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C11H14ClN3. It has a molecular weight of 223.70 g/mol . The compound is made up of two component compounds: 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride” can be represented by the InChI code: InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H . This compound has a topological polar surface area of 43.8 Ų and a complexity of 187 .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 223.0876252 g/mol . The compound has a heavy atom count of 15 .

Scientific Research Applications

1. Use as Nitrification Inhibitors in Agriculture

  • Application Summary: Dimethylpyrazole-based compounds, such as 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA), are used as nitrification inhibitors (NIs) in agriculture. They help reduce N2O emissions and maintain soil NH4+ for a longer time .
  • Methods of Application: These NIs are applied to the soil to suppress soil-nitrifier activity and decrease Nitrogen losses .
  • Results: Although both NIs have been proven to be effective in inhibiting soil nitrification, their exact mode of action has not been confirmed .

2. Synthesis of Heterocyclic Amino Acids

  • Application Summary: Compounds similar to “4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride” are used in the synthesis of heterocyclic amino acids .
  • Methods of Application: The compound is synthesized through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative, by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .
  • Results: The synthesized compound was established on the basis of NMR spectroscopy (1H, 13C), MS data, and elemental analysis .

3. Catalytic Activity in Oxidation Reactions

  • Application Summary: Pyrazole-based ligands, similar to the compound you mentioned, have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
  • Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
  • Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .

4. Antileishmanial and Antimalarial Activities

  • Application Summary: Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .
  • Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Results: The compounds displayed superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

5. Catalytic Processes Relating to Catecholase Activity

  • Application Summary: Pyrazole-based ligands, similar to the compound you mentioned, have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
  • Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
  • Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .

6. Antimicrobial and Antitumor Activities

  • Application Summary: Pyrazole and imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: These compounds are synthesized and tested in vitro for their biological activities .
  • Results: The results vary depending on the specific compound and the biological activity being tested .

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYMFYOPIXHRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride

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